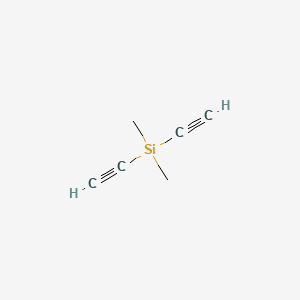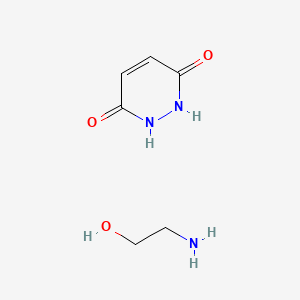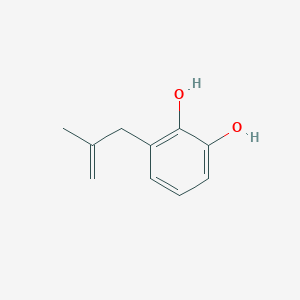
1,2-Benzenediol, 3-(2-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 3-(2-methyl-2-propenyl)-, also known as 3-(2-methyl-2-propenyl)catechol, is an organic compound belonging to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound contains a benzene ring with two hydroxyl groups at positions 1 and 2, and a 2-methyl-2-propenyl group at position 3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- can be synthesized through various methods. One common approach involves the alkylation of catechol (1,2-benzenediol) with isoprene (2-methyl-1,3-butadiene) under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenediol, 3-(2-methyl-2-propenyl)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted catechols depending on the electrophile used.
Applications De Recherche Scientifique
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used as an intermediate in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 3-(2-methyl-2-propenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediol, 3-methyl-: Similar structure but with a methyl group instead of a 2-methyl-2-propenyl group.
1,3-Benzenediol, 2-methyl-: Similar structure but with hydroxyl groups at positions 1 and 3
Uniqueness
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
77391-95-8 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3-(2-methylprop-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-7(2)6-8-4-3-5-9(11)10(8)12/h3-5,11-12H,1,6H2,2H3 |
Clé InChI |
MOTUKWXOBFPROQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1=C(C(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
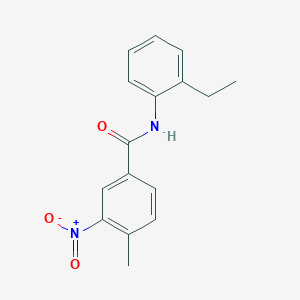

![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)

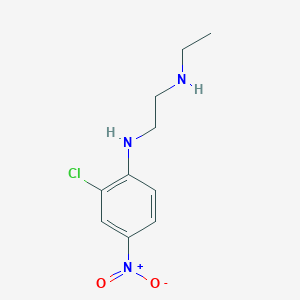
![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
